N-(3-methoxypropyl)benzenesulfonamide
Description
N-(3-Methoxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-methoxypropyl group at the nitrogen atom. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.29 g/mol (base compound). Variations of this compound include substitutions on the benzene ring (e.g., 4-chloro, 4-methyl, or 3-trifluoromethyl groups), which alter its physicochemical and biological properties . The compound is synthesized via nucleophilic substitution, typically reacting 3-methoxypropylamine with benzenesulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine .
Properties
IUPAC Name |
N-(3-methoxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-9-5-8-11-15(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSUFCWGVJCSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Nitrogen Atom
N-(3-Hydroxypropyl)benzenesulfonamide
- Structure : Features a 3-hydroxypropyl group instead of methoxypropyl.
- Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, reducing lipophilicity (LogP: ~0.6) compared to the methoxy analog .
- Applications : Used in polymer stabilization and as a pharmaceutical intermediate due to its polar nature .
N-(3-(Dimethylamino)propyl)benzenesulfonamide
- Structure: Contains a basic dimethylamino group on the propyl chain.
- Properties: The dimethylamino group increases solubility in acidic media (via protonation) and enhances interaction with biological targets like enzymes .
- Applications : Investigated for antimicrobial coatings due to its cationic nature .
N-(2-Hydroxypropyl)benzenesulfonamide
- Structure : Hydroxy group at position 2 of the propyl chain.
- Properties : Lower molecular weight (215.27 g/mol) and altered stereochemistry compared to the 3-methoxypropyl analog. The shorter chain may reduce metabolic stability .
Substituent Variations on the Benzene Ring
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide
- Structure : Chlorine atom at the para position of the benzene ring.
- Properties : Increased molecular weight (263.74 g/mol) and electron-withdrawing effects enhance sulfonamide acidity (pKa ~8–9). Chlorine improves stability but may elevate toxicity .
- Applications: Potential use in agrochemicals or as a kinase inhibitor intermediate .
4-Methyl-N-(3-methoxypropyl)benzenesulfonamide
- Structure : Methyl group at the para position.
- Properties : Electron-donating methyl group reduces sulfonamide acidity (pKa ~10–11) and increases lipophilicity (LogP ~2.1). Molecular weight: 243.32 g/mol .
- Applications : Explored in anticancer research for improved membrane permeability .
4-Bromo-3-(trifluoromethyl)-N-(3-methoxypropyl)benzenesulfonamide
- Structure : Bromine and trifluoromethyl groups on the benzene ring.
- Properties : High molecular weight (378.23 g/mol) and strong electron-withdrawing effects. Marked toxicity (harmful by inhalation, skin contact) limits therapeutic use .
- Applications : Specialized intermediates in organic synthesis .
Physicochemical Properties
| Property | N-(3-Methoxypropyl)benzenesulfonamide | 4-Chloro Derivative | 4-Methyl Derivative | N-(3-Hydroxypropyl) Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 229.29 | 263.74 | 243.32 | 215.27 |
| LogP | 1.8–2.2 | 2.5–3.0 | 2.1–2.5 | 0.5–1.0 |
| Solubility (mg/mL) | 0.5–1.0 (DMSO) | 0.2–0.5 (DMSO) | 0.3–0.7 (DMSO) | >10 (Water) |
| pKa | ~9.5–10.5 | ~8.5–9.5 | ~10.0–11.0 | ~8.0–9.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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